molecular formula C12H5F13S B13946375 3-(Tridecafluorohexyl)benzene-1-thiol CAS No. 56285-78-0

3-(Tridecafluorohexyl)benzene-1-thiol

Cat. No.: B13946375
CAS No.: 56285-78-0
M. Wt: 428.21 g/mol
InChI Key: IRPVBYQRPIZOIM-UHFFFAOYSA-N
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Description

3-(Tridecafluorohexyl)benzene-1-thiol is an organosulfur compound characterized by a benzene ring substituted with a thiol group and a tridecafluorohexyl chain. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tridecafluorohexyl)benzene-1-thiol typically involves the reaction of tridecafluorohexyl iodide with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:

C6H5SH+C6F13IC6H4(C6F13)SH+NaI\text{C}_6\text{H}_5\text{SH} + \text{C}_6\text{F}_{13}\text{I} \rightarrow \text{C}_6\text{H}_4(\text{C}_6\text{F}_{13})\text{SH} + \text{NaI} C6​H5​SH+C6​F13​I→C6​H4​(C6​F13​)SH+NaI

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Tridecafluorohexyl)benzene-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Addition: The thiol group can participate in thiol-ene click reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Halogenating agents such as bromine or chlorine.

    Addition: Radical initiators like azobisisobutyronitrile (AIBN) for thiol-ene reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Halogenated Derivatives: Resulting from electrophilic substitution on the benzene ring.

    Thioethers: Formed from thiol-ene reactions.

Scientific Research Applications

3-(Tridecafluorohexyl)benzene-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tridecafluorohexyl)benzene-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in various applications, such as catalysis and surface modification. The tridecafluorohexyl chain imparts hydrophobicity and chemical resistance, making the compound useful in creating non-stick and anti-corrosive surfaces.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzenethiol: Another fluorinated thiol with similar properties but a shorter fluorinated chain.

    Perfluorooctanethiol: Contains a longer fluorinated chain, offering different hydrophobic properties.

    Benzene-1-thiol: Lacks the fluorinated chain, resulting in different chemical behavior and applications.

Uniqueness

3-(Tridecafluorohexyl)benzene-1-thiol is unique due to its combination of a thiol group and a long fluorinated chain, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to form strong bonds with other molecules .

Properties

CAS No.

56285-78-0

Molecular Formula

C12H5F13S

Molecular Weight

428.21 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol

InChI

InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H

InChI Key

IRPVBYQRPIZOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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